molecular formula C4H7NO4 B093750 4-Nitrobutanoic acid CAS No. 16488-43-0

4-Nitrobutanoic acid

Cat. No.: B093750
CAS No.: 16488-43-0
M. Wt: 133.1 g/mol
InChI Key: SUFKNMKUIYHURJ-UHFFFAOYSA-N
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Description

4-Nitrobutanoic acid is an organic compound with the molecular formula C4H7NO4. It is a derivative of butanoic acid, where a nitro group is attached to the fourth carbon atom. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Safety and Hazards

Safety data sheets suggest that exposure to 4-Nitrobutanoic acid should be avoided and personal protective equipment should be used . It is recommended to store the compound at room temperature . In case of exposure, immediate medical attention is advised .

Mechanism of Action

Target of Action

4-Nitrobutanoic acid is a chemical compound with the molecular formula C4H7NO4

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . It’s important to note that the mode of action of a compound refers to how it interacts with its target to exert its effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would typically include changes in cellular processes or functions as a result of the compound’s interaction with its target.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobutanoic acid can be synthesized through the Michael reaction, where nitroalkanes react with acrylates. The primary nitro adduct undergoes isomerization to form hydroxamic acid when heated in boiling nitromethane . This process involves the following steps:

    Michael Reaction: Nitroalkanes react with acrylates to form 4-nitroalkanoates.

    Isomerization: The primary nitro adduct is heated in boiling nitromethane to form hydroxamic acid.

    Nef Reaction: The hydroxamic acid undergoes a spontaneous Nef reaction to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above, with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

4-Nitrobutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of other nitro compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

4-Nitrobutanoic acid can be compared with other nitroalkanoic acids, such as:

  • 4-Nitrobutyric acid
  • γ-Nitrobutyric acid

Uniqueness:

  • The position of the nitro group on the fourth carbon atom distinguishes this compound from other nitroalkanoic acids.
  • Its specific reactivity and the types of reactions it undergoes make it unique in its applications.

Properties

IUPAC Name

4-nitrobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFKNMKUIYHURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338274
Record name 4-Nitrobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16488-43-0
Record name 4-Nitrobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-nitrobutanoic acid synthesized?

A1: this compound can be synthesized through a self-catalytic Michael reaction using nitroalkanes and acrylates. [] For instance, reacting nitromethane with an acrylate ester yields the primary nitro adduct, which can then be transformed into this compound. []

Q2: What is interesting about the reactivity of this compound?

A2: this compound exhibits intriguing reactivity, particularly its propensity to undergo the Nef reaction. [] This reaction involves the conversion of a nitro group (-NO₂) to a carbonyl group (C=O). Specifically, this compound spontaneously undergoes the Nef reaction, yielding N-hydroxysuccinimide. [] This intramolecular reaction is driven by the carboxylic acid group's participation.

Q3: Are there any other notable reactions involving this compound?

A3: Yes, the primary nitro adduct formed during the synthesis of this compound (see answer A1) can undergo interesting transformations. [] When heated in boiling nitromethane, it isomerizes to a hydroxamic acid. This hydroxamic acid can further react to form N-hydroxysuccinimide and its N-ethoxy derivative. []

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